4-Amino-3-cyanobenzoic acid

Catalog No.
S681123
CAS No.
74192-47-5
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-cyanobenzoic acid

CAS Number

74192-47-5

Product Name

4-Amino-3-cyanobenzoic acid

IUPAC Name

4-amino-3-cyanobenzoic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,10H2,(H,11,12)

InChI Key

SCDUHKOJSMYVPO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)C#N)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)N

Synthesis and Characterization:

4-Amino-3-cyanobenzoic acid is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature, often involving the nitration of 3-aminobenzoic acid followed by reduction and cyanation []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Applications:

While the specific applications of 4-amino-3-cyanobenzoic acid are still being explored, its unique chemical structure suggests potential in various research areas:

  • Pharmaceutical Research: The presence of both amino and cyano functional groups makes this molecule a potential candidate for drug discovery efforts. These groups can interact with biological targets, potentially leading to the development of new therapeutics []. However, further research is needed to determine its specific activity and potential drug-like properties.
  • Material Science: The cyano group can participate in various chemical reactions, allowing for the functionalization of different materials. This opens avenues for exploring the use of 4-amino-3-cyanobenzoic acid in the development of novel materials with specific properties, such as polymers, sensors, or organic electronics [].
  • Organic Synthesis: The combination of amino and cyano groups can be valuable in organic synthesis as they can participate in various reactions like condensation, coupling, and cyclization. This makes 4-amino-3-cyanobenzoic acid a potential building block for the synthesis of more complex molecules with diverse functionalities [].

4-Amino-3-cyanobenzoic acid is an organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. It features an amino group (-NH₂) and a cyano group (-C≡N) attached to a benzoic acid structure. The compound is characterized by its aromatic ring, which contributes to its chemical stability and reactivity. The presence of both the amino and cyano functional groups enhances its potential for various

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound a weak acid.
  • Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, which is particularly useful in synthesizing more complex organic molecules.

These reactions make 4-amino-3-cyanobenzoic acid a versatile intermediate in organic synthesis .

Research indicates that 4-amino-3-cyanobenzoic acid exhibits notable biological activities, including:

  • Antibacterial Properties: Preliminary studies suggest that it may have inhibitory effects on certain bacterial strains.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress in biological systems.
  • Pharmacological Potential: Its structural characteristics allow for further exploration in drug development, particularly in targeting specific biological pathways .

The synthesis of 4-amino-3-cyanobenzoic acid can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from 4-nitro-3-cyanobenzoic acid, reduction using hydrogenation techniques can yield the amino derivative.
  • Cyanation Reactions: The introduction of the cyano group can be performed via nucleophilic substitution on suitable precursors.
  • Direct Amination: Using amine sources under controlled conditions can lead to the formation of the amino group on the aromatic ring .

These methods highlight the compound's accessibility for synthetic chemists.

4-Amino-3-cyanobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
  • Dyes and Pigments: The compound can be used in dye manufacturing due to its chromophoric properties.
  • Research: It is employed in biochemical assays and research studies focused on enzyme inhibition and metabolic pathways .

Several compounds share structural similarities with 4-amino-3-cyanobenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 4-amino-3-cyanobenzoate159847-80-00.91
Methyl 2-amino-4-cyanobenzoate159847-83-30.87
4-Amino-3,5-dimethylbenzoic acid4919-40-80.83
Methyl 2-amino-5-cyanobenzoate159847-81-10.83

Uniqueness of 4-Amino-3-Cyanobenzoic Acid:
Unlike its analogs, which may possess variations in substituents or functional groups, 4-amino-3-cyanobenzoic acid's unique combination of both an amino and cyano group on the aromatic ring provides distinct reactivity patterns and biological properties that are crucial for its applications in pharmaceuticals and materials science .

Molecular structure and stereochemistry

4-Amino-3-cyanobenzoic acid (Chemical Abstracts Service number 74192-47-5) possesses the molecular formula C8H6N2O2 with a molecular weight of 162.148 grams per mole [1] [2]. The compound features a benzene ring substituted with three functional groups: an amino group (-NH2) at the 4-position, a cyano group (-C≡N) at the 3-position, and a carboxylic acid group (-COOH) at the 1-position [1] [2].

Bond lengths and angles

Computational studies and crystallographic analyses of related aminobenzonitrile derivatives reveal characteristic bond parameters for compounds containing both amino and cyano substituents on benzene rings [3] [4]. In 4-aminobenzonitrile structures, the cyano group bond length C≡N measures approximately 1.146 angstroms, which is slightly longer than the literature value of 1.136 angstroms due to increased conjugation effects [3]. The aromatic carbon-carbon bond lengths in the benzene ring typically range from 1.360 to 1.377 angstroms, with variations depending on the electronic effects of substituents [3] [4].

The bond angles within the phenyl ring are significantly influenced by the presence of electronegative substituents [3]. In related structures, angles can vary from the ideal 120 degrees, with more acute angles observed adjacent to electron-withdrawing groups [3]. The presence of both amino and cyano substituents creates an asymmetric electronic environment that affects the overall molecular geometry [3] [4].

Aromatic character

The aromatic ring in 4-amino-3-cyanobenzoic acid exhibits quinoid character due to the para positioning of donor and acceptor substituents [4]. This quinoid character is evidenced by alternating bond lengths within the phenyl ring, where bonds connecting electron-donating and electron-withdrawing positions show reduced lengths compared to other positions in the ring [4]. The aromatic system maintains planarity, which is essential for optimal conjugation between the substituents and the ring system [3] [4].

The conjugation between the amino group and the aromatic ring enhances electron density at specific positions, while the cyano group acts as a strong electron-withdrawing group, creating a push-pull electronic system [3] [5]. This electronic configuration contributes to the overall stability and reactivity patterns of the molecule [5] [6].

Substituent effects on ring electronics

The electronic effects of substituents on the benzene ring follow established patterns described by the Hammett equation [5] [7]. The amino group acts as a strong electron-donating group through resonance effects, while the cyano group functions as a powerful electron-withdrawing group through both inductive and resonance mechanisms [5] [7] [6].

The combined presence of these substituents creates a significant electronic asymmetry within the aromatic system [5] [6]. The amino group increases electron density at ortho and para positions relative to its attachment point, while the cyano group depletes electron density from the ring system [5] [7]. This electronic distribution affects the acidity of the carboxylic acid group, as electron-withdrawing groups enhance the stability of the conjugate base [5] [6].

Physical properties

Crystalline structure and polymorphism

Crystallographic studies of related aminobenzonitrile compounds reveal that these materials can exhibit polymorphism, with different crystal forms showing distinct packing arrangements [8] [4]. The 4-aminobenzonitrile system has been reported to crystallize in both centrosymmetric and non-centrosymmetric space groups, indicating the potential for multiple polymorphic forms [4].

The crystal packing is typically governed by hydrogen bonding interactions involving the amino group as a donor and nitrogen-containing groups as acceptors [3] [4]. These intermolecular interactions create three-dimensional networks that stabilize the crystal structure [3]. The presence of the carboxylic acid group in 4-amino-3-cyanobenzoic acid would be expected to contribute additional hydrogen bonding capabilities, potentially influencing polymorphic behavior [8].

Solubility profiles in various solvents

The solubility of 4-amino-3-cyanobenzoic acid in water is reported as 2.4 milligrams per milliliter (0.0148 molar) [9]. This relatively low aqueous solubility reflects the balance between the hydrophilic carboxylic acid and amino groups and the hydrophobic aromatic ring system [9].

For comparison, 4-aminobenzoic acid demonstrates higher water solubility at 4.7 grams per liter at 20 degrees Celsius [10] [11]. The presence of the cyano group in 4-amino-3-cyanobenzoic acid reduces water solubility compared to the parent aminobenzoic acid due to the electron-withdrawing nature of the nitrile group [11]. The compound shows enhanced solubility in polar organic solvents such as ethanol and methanol due to hydrogen bonding interactions [10] [11].

Melting point, boiling point, and flash point

PropertyValueUnitsReference Compound
Boiling Point404.008°C at 760 mmHg4-amino-3-cyanobenzoic acid [12]
Flash Point198.137°C4-amino-3-cyanobenzoic acid [12]
Melting Point (4-cyanobenzoic acid)219-221°C (decomposition)Comparison [13] [14]
Melting Point (3-cyanobenzoic acid)220-224°CComparison [15]
Melting Point (2-cyanobenzoic acid)212°CComparison [16]

The thermal properties of 4-amino-3-cyanobenzoic acid reflect the influence of multiple functional groups on intermolecular interactions [13] [12]. The boiling point of 404.008 degrees Celsius is elevated compared to simple benzoic acid derivatives due to extensive hydrogen bonding capabilities of both amino and carboxylic acid groups [12].

Density and refractive index

The density of 4-amino-3-cyanobenzoic acid is reported as 1.417 grams per cubic centimeter [12]. This value is higher than the densities of cyanobenzoic acid isomers (approximately 1.3 grams per cubic centimeter) [14] [15] [16], reflecting the additional mass contribution of the amino substituent [12].

For comparison, 4-aminobenzoic acid has a density of 1.374 grams per milliliter at 25 degrees Celsius and an estimated refractive index of 1.5323 [17] [10]. The refractive index of 4-amino-3-cyanobenzoic acid would be expected to be similar or slightly higher due to the presence of the cyano group, which increases molecular polarizability [17].

Chemical properties

Functional group reactivity hierarchies

The reactivity of 4-amino-3-cyanobenzoic acid is governed by the relative reactivity of its three functional groups: the carboxylic acid, amino group, and cyano group [5]. The carboxylic acid group typically exhibits the highest reactivity toward nucleophiles and bases due to the electrophilic nature of the carbonyl carbon [5] [6].

The amino group demonstrates nucleophilic character and can participate in electrophilic aromatic substitution reactions, coupling reactions, and condensation reactions . The electron-donating nature of the amino group activates the aromatic ring toward electrophilic attack [5] [6]. The cyano group, being strongly electron-withdrawing, deactivates the ring toward electrophilic substitution while potentially activating it toward nucleophilic aromatic substitution [5] [6].

Acid dissociation constant (pKa)

The acid dissociation constant of 4-amino-3-cyanobenzoic acid is influenced by the electronic effects of both the amino and cyano substituents [5] [6]. The cyano group, being a strong electron-withdrawing group, increases the acidity of the carboxylic acid function by stabilizing the conjugate base through inductive effects [5] [6].

4-Amino-3-cyanobenzoic acid represents a significant aromatic compound bearing both amino and cyano functional groups positioned on a benzoic acid framework. This compound exhibits unique spectroscopic properties due to the presence of electron-donating amino and electron-withdrawing cyano substituents, making it an important subject for comprehensive analytical characterization. The systematic examination of its spectroscopic and chromatographic behavior provides fundamental insights into its molecular structure and chemical properties.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation of 4-amino-3-cyanobenzoic acid, providing detailed information about its molecular framework and electronic environment [1] [2] [3].

1H NMR chemical shifts and coupling patterns

The 1H NMR spectrum of 4-amino-3-cyanobenzoic acid reveals characteristic aromatic proton resonances influenced by the substitution pattern. The aromatic region typically displays signals in the range of 6.5-8.0 ppm, with distinct chemical shifts corresponding to the different ring positions [1] [2]. The presence of the electron-donating amino group and electron-withdrawing cyano group creates a unique electronic environment that affects the chemical shifts of neighboring protons [3] [4].

For related aminobenzoic acid derivatives, the aromatic protons exhibit characteristic coupling patterns. In the case of 4-aminobenzoic acid, the 1H NMR spectrum shows doublets for the aromatic protons due to the para-disubstituted pattern [4]. For 4-amino-3-cyanobenzoic acid, the substitution pattern creates a more complex coupling system with both ortho and meta coupling interactions [1] [2].

The amino group protons typically appear as a broad singlet around 5-6 ppm, with the exact chemical shift depending on the solvent and temperature. In DMSO-d6, these protons often exchange rapidly with the solvent, leading to characteristic line broadening [4]. The carboxylic acid proton appears significantly downfield, typically around 12-13 ppm in DMSO-d6 [1] [2].

13C NMR spectral analysis

The 13C NMR spectrum provides crucial information about the carbon framework of 4-amino-3-cyanobenzoic acid. The cyano carbon typically appears around 116-120 ppm, representing one of the most characteristic signals in the spectrum [1] [2] [5]. The carbonyl carbon of the carboxylic acid group resonates around 166-172 ppm, consistent with typical carboxylic acid chemical shifts [2] [3].

The aromatic carbons span a range from approximately 110-150 ppm, with specific chemical shifts influenced by the substitution pattern. The carbon bearing the amino group typically appears around 145-155 ppm due to the electron-donating effect of nitrogen [3] [6]. The carbon adjacent to the cyano group shows characteristic downfield shifts due to the electron-withdrawing nature of the nitrile functionality [2] [5].

For comparison, 4-aminobenzoic acid shows 13C NMR signals at specific positions that can serve as reference points for structural assignment [6]. The presence of both amino and cyano substituents in 4-amino-3-cyanobenzoic acid creates a distinctive 13C NMR fingerprint that allows for unambiguous identification [1] [2].

Advanced NMR techniques (2D NMR, NOESY, COSY)

Two-dimensional NMR techniques provide enhanced structural information for 4-amino-3-cyanobenzoic acid. COSY (Correlation Spectroscopy) experiments reveal scalar coupling relationships between adjacent protons, confirming the substitution pattern on the aromatic ring [1] [2]. The cross-peaks in COSY spectra help establish connectivity between aromatic protons and validate the proposed structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space interactions, particularly useful for understanding the spatial arrangement of substituents. The amino group protons may show NOE interactions with nearby aromatic protons, providing insights into the molecular conformation [2] [3].

Advanced techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) facilitate the assignment of carbon signals and establish connectivity patterns between carbons and protons. These experiments are particularly valuable for confirming the positions of the amino and cyano substituents relative to the carboxylic acid group [1] [2].

Vibrational spectroscopy

Vibrational spectroscopy techniques provide fundamental information about the molecular structure and functional groups present in 4-amino-3-cyanobenzoic acid. Both infrared and Raman spectroscopy offer complementary insights into the vibrational modes of this compound [7] [8] [9].

Infrared (IR) absorption bands

The infrared spectrum of 4-amino-3-cyanobenzoic acid exhibits characteristic absorption bands corresponding to its functional groups. The cyano group produces one of the most distinctive features, appearing as a sharp, intense band around 2220-2240 cm⁻¹ [7] [9] [10]. This nitrile stretching frequency is relatively unaffected by other substituents and serves as a diagnostic feature for identification [9] [11].

The amino group contributes multiple bands to the IR spectrum. The N-H stretching vibrations typically appear as two bands around 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes [7] [12]. These bands may be broadened due to hydrogen bonding interactions, particularly in the solid state [13] [14].

The carboxylic acid group produces characteristic bands including the C=O stretch around 1650-1700 cm⁻¹ and the O-H stretch, which often appears as a very broad band centered around 2500-3300 cm⁻¹ due to hydrogen bonding [13] [12]. The exact position of these bands depends on the degree of association and hydrogen bonding in the sample [7] [8].

Aromatic C=C stretching vibrations appear in the region 1400-1600 cm⁻¹, with multiple bands corresponding to different ring vibrations. The C-N stretching vibration of the amino group typically appears around 1200-1300 cm⁻¹ [12] [11]. Out-of-plane bending vibrations of aromatic C-H bonds produce characteristic bands in the fingerprint region (600-900 cm⁻¹) [13] [15].

Raman spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules governing the intensity of vibrational modes. The cyano stretching vibration, while intense in IR, may show different relative intensity in Raman spectra [16] [17] [18]. For related cyano compounds, the C≡N stretch appears around 2200-2300 cm⁻¹ in Raman spectra [17] [18].

The aromatic ring vibrations are often more prominent in Raman spectra compared to IR. Ring breathing modes and symmetric stretching vibrations typically show strong Raman activity [16] [19] [20]. The benzene ring modes around 1000 cm⁻¹ and 1600 cm⁻¹ are particularly characteristic [17] [20].

For 4-aminobenzoic acid derivatives, Raman spectroscopy reveals distinctive patterns in the fingerprint region. The C-C stretching modes of the aromatic ring appear as strong bands, providing structural information about the substitution pattern [19] [20]. The amino group vibrations may show different intensities in Raman compared to IR, with N-H bending modes being particularly diagnostic [16] [17].

Mass spectrometry

Mass spectrometry provides molecular weight information and fragmentation patterns characteristic of 4-amino-3-cyanobenzoic acid. The molecular ion peak appears at m/z 162, corresponding to the molecular formula C₈H₆N₂O₂ [21] [22] [23].

Fragmentation patterns

The fragmentation pattern of 4-amino-3-cyanobenzoic acid in electron ionization mass spectrometry reveals characteristic losses. Common fragmentation pathways include loss of the carboxyl group (-45 Da) to give m/z 117, and loss of both the carboxyl group and amino group to yield fragments around m/z 101 [23] [24].

The cyano group typically remains intact during fragmentation, making it a useful diagnostic feature. Fragments containing the intact nitrile functionality can be identified by their characteristic mass differences [23] [24]. The aromatic ring with the cyano substituent often forms a stable fragment that appears prominently in the mass spectrum [21] [22].

For related aminobenzoic acid compounds, characteristic fragmentation includes ammonia loss (M-17) from protonated molecules, particularly when the amino group is para to the carboxylic acid [24]. The fragmentation behavior provides insights into the relative stability of different molecular regions under ionization conditions [23].

High-resolution mass spectrometric analysis

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation for 4-amino-3-cyanobenzoic acid. The exact mass of 162.042927 Da allows differentiation from other isomeric compounds [25] [21]. The high-resolution data confirms the molecular formula C₈H₆N₂O₂ with high confidence [21] [22].

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways and structural information. The collision-induced dissociation patterns reveal the relative stability of different bonds and functional groups within the molecule [23] [24]. These experiments are particularly valuable for confirming the positions of substituents and understanding the gas-phase chemistry of the compound [21] [22].

UV-Visible spectroscopic properties

The UV-Visible spectrum of 4-amino-3-cyanobenzoic acid exhibits characteristic absorption bands due to its aromatic chromophore and substituent effects. The compound absorbs UV light due to π→π* transitions of the aromatic system, with the exact wavelengths influenced by the electron-donating amino group and electron-withdrawing cyano group [26] [27] [28].

For 4-aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 278 nm [27]. The presence of the cyano group in 4-amino-3-cyanobenzoic acid is expected to shift these absorption maxima due to extended conjugation and electronic effects [26] [29]. The compound likely exhibits strong absorption in the UV region, making it suitable for UV detection in analytical applications [27] [30].

The electronic transitions provide information about the molecular orbital structure and conjugation within the molecule. The longest wavelength absorption typically corresponds to the HOMO-LUMO transition and is sensitive to substituent effects [26] [28]. Charge transfer interactions between the electron-donating amino group and electron-withdrawing cyano group may contribute to the absorption characteristics [26] [31].

X-ray crystallography data

While specific crystallographic data for 4-amino-3-cyanobenzoic acid is not readily available in the literature, related compounds provide insights into potential structural features. Crystal structure determinations of similar aminobenzoic acid derivatives reveal important hydrogen bonding patterns and molecular packing arrangements [32] [33] [34].

For 4-aminobenzoic acid derivatives, crystal structures typically show hydrogen bonding networks involving the amino and carboxylic acid groups [32] [35] [34]. The amino group acts as a hydrogen bond donor, while the carboxylic acid can function as both donor and acceptor [32] [33]. These interactions significantly influence the crystal packing and solid-state properties [34] [36].

The presence of the cyano group in 4-amino-3-cyanobenzoic acid introduces additional possibilities for intermolecular interactions. Cyano groups can participate in dipole-dipole interactions and weak hydrogen bonding, affecting the overall crystal structure [33] [22]. The linear geometry of the nitrile group may also influence molecular packing efficiency [22] [37].

Chromatographic behavior

The chromatographic behavior of 4-amino-3-cyanobenzoic acid depends on its physicochemical properties, including polarity, ionization state, and molecular interactions with stationary phases [38] [39] [40].

HPLC retention characteristics

High-performance liquid chromatography (HPLC) analysis of 4-amino-3-cyanobenzoic acid requires consideration of its amphoteric nature due to the presence of both basic amino and acidic carboxylic acid groups. The compound's retention behavior varies significantly with mobile phase pH, as both functional groups can undergo ionization [38] [39] [41].

For aminobenzoic acid isomers, reversed-phase HPLC with mixed-mode columns provides effective separation [38] [39]. The retention mechanism involves both hydrophobic interactions with the stationary phase and ionic interactions when ionizable groups are present [39] [42]. Mobile phases containing acetonitrile and phosphoric acid have been successfully used for aminobenzoic acid separations [38] [39].

The chromatographic behavior of 4-amino-3-cyanobenzoic acid is expected to differ from other aminobenzoic acid isomers due to the presence of the cyano group, which increases the compound's polarity and affects its retention time [40] [43]. The nitrile functionality may also participate in specific interactions with certain stationary phases [43] [44].

GC-MS profiles

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-amino-3-cyanobenzoic acid presents challenges due to the compound's relatively high polarity and potential for thermal decomposition. The presence of both amino and carboxylic acid groups may require derivatization to improve volatility and thermal stability [45] [46].

Common derivatization approaches for carboxylic acids include methylation to form methyl esters, which increases volatility and improves chromatographic behavior [45] [47]. The amino group may also require protection or derivatization to prevent unwanted interactions and improve peak shape [46] [48].

For related cyanobenzoic acids, GC analysis has been successfully performed with appropriate column selection and temperature programming [45] [46]. The cyano group generally remains stable under GC conditions, making it a useful diagnostic feature in the mass spectral fragmentation pattern [45] [47].

TLC retention factors in various systems

Thin-layer chromatography (TLC) provides a simple and effective method for monitoring 4-amino-3-cyanobenzoic acid in synthetic procedures and purity assessment. The compound's retention factor (Rf) depends on the solvent system polarity and interactions with the silica gel stationary phase [47] [49] [50].

For similar compounds, typical TLC systems include mixtures of organic solvents with varying polarity. Dichloromethane/methanol mixtures have been used effectively for related cyanobenzoic acid derivatives, with Rf values depending on the solvent ratio [47]. The presence of both polar amino and cyano groups affects the compound's mobility on silica gel [49] [50].

In dichloromethane/silica gel systems, benzoic acid derivatives typically show Rf values around 0.37, while the presence of additional polar substituents generally decreases mobility [50]. The amino group increases polarity and tends to reduce Rf values, while the cyano group also contributes to increased polarity [47] [49]. The exact Rf value for 4-amino-3-cyanobenzoic acid would depend on the specific solvent system and experimental conditions [49] [50].

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4-AMINO-3-CYANOBENZOIC ACID

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Last modified: 08-15-2023

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